Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate
Overview
Description
Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is an organic compound with the molecular formula C18H14O4. It is a derivative of benzoic acid and features an ethyne (acetylene) linkage between two benzene rings, each substituted with a methoxycarbonyl group. This compound is known for its applications in various fields, including material science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate can be synthesized through a Sonogashira coupling reaction. This involves the reaction of methyl 4-iodobenzoate with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods
While specific industrial production methods for Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate are not widely documented, the Sonogashira coupling reaction is scalable and can be adapted for larger-scale synthesis. The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate undergoes various chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The methoxycarbonyl groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the methoxycarbonyl groups under basic conditions
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of amides or esters, depending on the nucleophile used
Scientific Research Applications
Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate has several applications in scientific research:
Material Science: Used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for applications in catalysis and gas storage.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Fluorescent Macromolecules: Used in the synthesis of fluorescent dyes with high quantum yields.
Photocatalysis: Employed in the development of photocatalysts for hydrogen peroxide production.
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate in various applications involves its ability to form stable linkages and frameworks. In COFs and MOFs, the ethyne linkage provides rigidity and stability to the structure, enhancing its catalytic and storage properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Similar structure but with aldehyde groups instead of methoxycarbonyl groups.
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate: Similar structure but with ethyl ester groups instead of methyl ester groups.
Uniqueness
Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is unique due to its specific combination of an ethyne linkage and methoxycarbonyl groups, which provide both rigidity and reactivity. This makes it particularly useful in the synthesis of stable frameworks and functional materials .
Properties
IUPAC Name |
methyl 4-[2-(4-methoxycarbonylphenyl)ethynyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h5-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBNYTAAHLESOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348552 | |
Record name | benzoic acid, 4,4'-(1,2-ethynediyl)bis-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16882-08-9 | |
Record name | benzoic acid, 4,4'-(1,2-ethynediyl)bis-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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